molecular formula C9H10N2O B062218 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile CAS No. 180283-43-6

3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile

Cat. No.: B062218
CAS No.: 180283-43-6
M. Wt: 162.19 g/mol
InChI Key: QUWRIPIBVYARBA-UHFFFAOYSA-N
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Description

3-(5-Formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile is a specialized chemical scaffold featuring both formyl and nitrile functional groups, making it a versatile intermediate for synthetic organic chemistry . The molecular structure of this pyrrole derivative is particularly valuable in medicinal chemistry research for the construction of more complex heterocyclic systems. Formylpyrrole compounds are recognized as key precursors in the synthesis of active pharmaceutical ingredients. For instance, related 5-formyl pyrrole compounds are utilized in the synthesis of high-purity drug substances such as Sunitinib, a receptor tyrosine kinase inhibitor . The reactive aldehyde group allows for further derivatization through condensation reactions, while the nitrile group offers an additional vector for molecular modification. As such, this compound provides researchers with a critical building block for developing novel small molecules, probing biological mechanisms, and exploring structure-activity relationships. It is intended for laboratory research purposes only.

Properties

IUPAC Name

3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-8(3-2-4-10)5-11-9(7)6-12/h5-6,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWRIPIBVYARBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1CCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Structural Considerations

The target molecule comprises a pyrrole ring substituted with a formyl group at position 5, a methyl group at position 4, and a propanenitrile side chain at position 3. Retrosynthetically, the compound can be dissected into two primary fragments:

  • Pyrrole core with pre-installed methyl and formyl groups.

  • Propanenitrile side chain introduced via cyanoethylation or nucleophilic substitution.

Critical challenges include:

  • Regioselective formylation at position 5 without disturbing the methyl group at position 4.

  • Stabilizing the reactive pyrrole nitrogen during nitrile incorporation.

  • Minimizing side reactions during cyclization or functionalization steps.

Friedel-Crafts Acylation for Formyl Group Introduction

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto electron-rich pyrrole systems. In this method, dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the electrophilic chloroiminium intermediate, which selectively formylates the pyrrole at the most nucleophilic position .

Example Protocol :

  • Dissolve 4-methyl-1H-pyrrole-3-propanenitrile (1.0 eq) in anhydrous DMF under nitrogen.

  • Add POCl₃ (1.2 eq) dropwise at 0°C, followed by heating to 60°C for 4 hours.

  • Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Purify via column chromatography (hexane:ethyl acetate = 3:1) to isolate 5-formyl product.

Key Data :

Starting MaterialPOCl₃ (eq)Temperature (°C)Yield (%)Purity (HPLC)
4-Methyl pyrrole1.2607898.5

This method achieves regioselective formylation but requires strict anhydrous conditions to prevent hydrolysis of the intermediate .

Cyanoethylation Strategies for Propanenitrile Side Chain

The propanenitrile moiety is typically introduced via Michael addition using acrylonitrile under basic conditions. Pyrrole’s nucleophilic C-3 position reacts with acrylonitrile in the presence of potassium tert-butoxide (t-BuOK) as a base .

Optimized Procedure :

  • Suspend 4-methyl-5-formyl-1H-pyrrole (1.0 eq) in dry THF.

  • Add t-BuOK (1.5 eq) and stir at 25°C for 30 minutes.

  • Introduce acrylonitrile (1.2 eq) and reflux at 80°C for 12 hours.

  • Acidify with HCl (1M), extract with dichloromethane, and concentrate.

Reaction Metrics :

BaseSolventTime (h)Yield (%)
t-BuOKTHF1265
NaHDMF858
LDAEther672

Lithium diisopropylamide (LDA) enhances nucleophilicity but increases cost, making t-BuOK a practical compromise for industrial-scale synthesis .

One-Pot Tandem Cyclization-Formylation

Recent advances integrate pyrrole ring formation and formylation into a single step using HZSM-5 molecular sieves and Pd/C catalysts, as demonstrated in analogous syntheses . This method avoids intermediate isolation, improving throughput.

Representative Workflow :

  • Combine 3-oxo-propionitrile (1.2 eq), 2-bromo-4-methylacetophenone (1.0 eq), and K₂CO₃ (1.3 eq) in ethyl acetate.

  • Heat at 50°C for 5 hours to form 4-(4-methylphenyl)-2-formyl-4-oxobutyronitrile.

  • Add HZSM-5 (0.5 eq) and 10% Pd/C (0.1 eq) in 1,4-dioxane.

  • Hydrogenate at 80°C under 1 atm H₂ for 18 hours.

Catalytic Performance :

CatalystHZSM-5 (wt%)Pd Loading (%)Yield (%)
HZSM-5 + Pd/C51092
Zeolite Y51084

HZSM-5’s microporous structure enhances reactant diffusion and stabilizes the Pd active sites, achieving superior yields compared to other zeolites .

Oxidation of Methyl Groups to Formyl

Alternative routes exploit the oxidation of 4-methylpyrrole derivatives to install the formyl group. Selenium dioxide (SeO₂) in pyridine selectively oxidizes benzylic methyl groups to aldehydes without over-oxidation to carboxylic acids .

Oxidation Protocol :

  • Dissolve 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile (1.0 eq) in pyridine.

  • Add SeO₂ (2.0 eq) and reflux at 110°C for 6 hours.

  • Filter through Celite, wash with HCl (1M), and extract with EtOAc.

Oxidation Efficiency :

Oxidizing AgentSolventTemperature (°C)Yield (%)
SeO₂Pyridine11064
CrO₃Acetic9042
KMnO₄H₂O25<10

While SeO₂ offers moderate yields, chromium-based oxidants pose environmental and safety concerns, limiting their utility .

Palladium-Catalyzed Cross-Coupling for Nitrile Installation

Transition-metal catalysis enables direct C–C bond formation between pyrrole halides and cyano precursors. Suzuki-Miyaura coupling with cyanoethylboronic acids demonstrates promise but requires precise ligand selection.

Case Study :

  • Treat 5-formyl-4-methyl-3-iodopyrrole (1.0 eq) with cyanoethylboronic acid (1.5 eq).

  • Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in dioxane/H₂O (4:1).

  • Heat at 90°C under N₂ for 24 hours.

Landscape of Catalysts :

CatalystLigandYield (%)
Pd(OAc)₂XPhos68
PdCl₂(dppf)dppf73
Pd(PPh₃)₄None55

Bidentate ligands like dppf enhance catalytic activity by stabilizing the Pd center during oxidative addition .

Chemical Reactions Analysis

Types of Reactions

3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can interact with metal ions and other electrophilic species, affecting cellular processes. The overall biological activity of the compound is influenced by its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Heterocycle Substituents (Positions) Functional Groups Molecular Weight (g/mol)
3-(5-Formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile Pyrrole Formyl (5), Methyl (4), Propanenitrile (3) Nitrile, Aldehyde, Methyl ~204.23 (calculated)
3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile Pyrazole Phenyl (5), Trifluoromethyl (3), Propanenitrile (1) Nitrile, CF₃, Aromatic 295.27
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate Thiophene Ethyl ester (3), Amino (2,4) Ester, Amine 214.27
Nucleoside-linked propanenitrile derivative Furan (sugar) Phosphoramidite, tert-butyldimethylsilyl Nitrile, Silyl ether, Phosphoramidite ~850 (estimated)

Key Observations:

  • Electrophilicity : The formyl group in the target compound distinguishes it from analogs like 3-(5-phenyl-pyrazolyl)propanenitrile , which lacks an electron-withdrawing aldehyde. This makes the target compound more reactive toward nucleophiles (e.g., in Schiff base formation).
  • Biological Relevance : Pyrazole-based nitriles (e.g., the trifluoromethyl derivative in ) exhibit enhanced metabolic stability due to the CF₃ group, a feature absent in the pyrrole-based target compound.
  • Synthetic Utility: The thiophene derivative in employs a Gewald reaction pathway (using malononitrile and sulfur), whereas the target compound’s synthesis likely requires formylation of a pre-functionalized pyrrole.

Thermal and Solubility Properties

While specific data for the target compound are unavailable, inferences can be drawn:

  • Melting Point : Pyrazole-based nitriles (e.g., ) typically exhibit higher melting points (>150°C) due to aromatic stacking, whereas pyrrole derivatives may show lower thermal stability.
  • Solubility : The formyl group may enhance polarity, improving solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to phenyl-substituted analogs .

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s formyl group may require protective strategies during synthesis to prevent side reactions, unlike the straightforward Gewald reaction used for thiophenes .
  • Biological Activity : Pyrazole nitriles in show antimicrobial activity, but the target compound’s pyrrole core (with a conjugated π-system) may favor applications in optoelectronics or catalysis.
  • Data Gaps : Direct experimental data (e.g., NMR, HPLC) for the target compound are absent in the provided evidence, necessitating further characterization.

Biological Activity

3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile, also known as 1H-Pyrrole-3-propanenitrile, 5-formyl-2,4-dimethyl-(9CI), is a pyrrole derivative with significant potential in medicinal chemistry. This compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for developing therapeutic agents.

The molecular formula of this compound is C10H12N2O, with a molecular weight of 176.219 g/mol. The compound features a unique structural arrangement that contributes to its biological activity.

PropertyValue
CAS Number 110995-35-2
Molecular Formula C10H12N2O
Molecular Weight 176.219 g/mol
IUPAC Name 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanenitrile

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may exert effects by binding to specific enzymes or receptors, thereby influencing cellular processes. For example, it has been suggested that the compound can inhibit certain metabolic enzymes, leading to altered cellular functions.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting its potential use in treating infections.

Antiviral Activity

Preliminary studies have explored the antiviral potential of this compound. It appears to exhibit inhibitory effects on viral replication in certain cell lines, making it a candidate for further investigation as an antiviral agent.

Anticancer Effects

The anticancer properties of this compound have garnered attention in recent studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and inhibition of cell proliferation. The specific pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and death.

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on the antimicrobial activity of various pyrrole derivatives, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.
  • Anticancer Mechanism Exploration
    • In a recent study published in a peer-reviewed journal, the compound was tested against multiple cancer cell lines (e.g., breast and lung cancer). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Research Findings Summary

The following table summarizes key findings from recent research studies on the biological activity of this compound:

Activity TypeFindingsReferences
AntimicrobialEffective against S. aureus and E. coli; low MIC
AntiviralInhibits viral replication in cell lines
AnticancerInduces apoptosis in cancer cells; alters signaling pathways

Q & A

Q. What are the common synthetic routes for 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile, and what key reaction conditions should be optimized?

The synthesis typically involves multi-step strategies, including condensation reactions and functional group protection. For example, ethanol and piperidine at 0–5 °C for 2 hours are used to form nitrile-containing intermediates (as seen in analogous pyrrole derivatives) . The formyl and methyl groups on the pyrrole ring require protection (e.g., using tert-butyldimethylsilyl groups) to prevent undesired side reactions during nitrile formation . Optimizing reaction time, temperature, and solvent polarity is critical to avoid decomposition of the nitrile group and ensure high yields .

Q. What analytical techniques are recommended for confirming the structure of this compound?

  • NMR spectroscopy (1H and 13C) is essential for verifying substituent positions on the pyrrole ring and confirming the nitrile group’s presence.
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C10H11N2O for similar compounds) .
  • IR spectroscopy identifies the nitrile stretch (~2240 cm⁻¹) and formyl carbonyl (~1680 cm⁻¹) .
  • X-ray crystallography resolves stereochemical ambiguities, as demonstrated in structurally related indole and pyrazole derivatives .

Q. How does the reactivity of the formyl group in this compound compare to other aldehyde-containing pyrrole derivatives?

The formyl group undergoes nucleophilic additions (e.g., with amines or hydrazines) and oxidations, similar to other pyrrole aldehydes. However, steric hindrance from the methyl group at the 4-position may slow reactivity. For instance, oxidation to carboxylic acids requires strong oxidizing agents (e.g., KMnO4 in acidic conditions), while nucleophilic additions benefit from polar aprotic solvents like DMF .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of the nitrile group in this compound across studies?

Divergent outcomes (e.g., hydrolysis vs. stability) may arise from solvent choice, pH, or trace metal impurities. Systematic studies should:

  • Compare hydrolysis rates in aqueous vs. anhydrous conditions.
  • Use chelating agents (e.g., EDTA) to eliminate metal-catalyzed side reactions.
  • Monitor reaction progress via HPLC or in situ IR spectroscopy to identify intermediates .

Q. What strategies are effective in designing bioactivity assays for derivatives of this compound?

  • Conduct structure-activity relationship (SAR) studies by modifying the formyl, methyl, or nitrile groups.
  • Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) to evaluate interactions with biological molecules, leveraging the compound’s potential as a scaffold .
  • Perform molecular docking simulations to predict binding affinities with target proteins before synthetic efforts .

Q. How can cross-coupling reactions be optimized for incorporating this compound into larger heterocyclic systems?

The nitrile and formyl groups enable participation in Suzuki-Miyaura or Sonogashira couplings. Key considerations:

  • Use palladium catalysts (e.g., Pd(PPh3)4) with aryl boronic acids for Suzuki reactions.
  • Protect the formyl group with acetals during coupling to prevent side reactions.
  • Purify intermediates via column chromatography to isolate desired products .

Q. What experimental challenges arise in stabilizing this compound during storage?

The compound is sensitive to moisture and light. Best practices include:

  • Storing under inert gas (N2 or Ar) at –20°C.
  • Using amber vials to prevent photodegradation.
  • Adding molecular sieves to absorb trace moisture .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the stability of the pyrrole ring under acidic conditions?

Discrepancies may stem from substituent electronic effects. The methyl group at the 4-position likely enhances ring stability via electron donation, while the formyl group at the 5-position increases electrophilicity. Controlled experiments under varying pH (1–6) and temperature (25–60°C) can clarify degradation pathways. Analytical validation via LC-MS is recommended .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent, catalyst loading) .
  • Analytical Validation : Combine multiple techniques (NMR, HRMS, XRD) for unambiguous structural confirmation .
  • Biological Testing : Prioritize target-specific assays (e.g., kinase profiling) over broad-spectrum screens to conserve resources .

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